molecular formula C9H19N B1281608 1-Cyclohexylpropan-2-amine CAS No. 54704-34-6

1-Cyclohexylpropan-2-amine

Cat. No. B1281608
Key on ui cas rn: 54704-34-6
M. Wt: 141.25 g/mol
InChI Key: GIXSTBOIKJPUKD-MRVPVSSYSA-N
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Patent
US04277498

Procedure details

To a suspension of (±)-N-(2-cyclohexyl-1-methylethyl)-2-phthalimidoacetamide (12.0 g, 36.7mmol) in ethanol (180 ml) was added hydrazine hydrate (2.05 g, 40.3 mmol) and the mixture heated under reflux for 1.5 hours. After cooling and standing at 0° for 24 hours, the slurry was filtered and the residue washed with petrol (40°-60°). The combined filtrateswere evaporated to dryness and the oily residue triturated with petrol (3×100 ml). The combined extracts were evaporated to dryness to givea colourless oil. The oil was dissolved in ether (50 ml) and the solution added to a warm solution of fumaric acid (2.7 g) in ethanol (50 ml). On standing, a colourless solid was deposited, m.p. 132°-134° C.
Name
(±)-N-(2-cyclohexyl-1-methylethyl)-2-phthalimidoacetamide
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
(±)-2-Amino-1-cyclohexylpropane

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH:8]([NH:10]C(=O)CN2C(=O)C3=CC=CC=C3C2=O)[CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.NN>C(O)C>[NH2:10][CH:8]([CH3:9])[CH2:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
(±)-N-(2-cyclohexyl-1-methylethyl)-2-phthalimidoacetamide
Quantity
12 g
Type
reactant
Smiles
C1(CCCCC1)CC(C)NC(CN1C(C=2C(C1=O)=CC=CC2)=O)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.05 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
the residue washed with petrol (40°-60°)
CUSTOM
Type
CUSTOM
Details
The combined filtrateswere evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the oily residue triturated with petrol (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in ether (50 ml)
ADDITION
Type
ADDITION
Details
the solution added to a warm solution of fumaric acid (2.7 g) in ethanol (50 ml)

Outcomes

Product
Details
Reaction Time
24 h
Name
(±)-2-Amino-1-cyclohexylpropane
Type
Smiles
NC(CC1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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